molecular formula C6H3BrN2O B15046134 6-Bromo-5-hydroxynicotinonitrile

6-Bromo-5-hydroxynicotinonitrile

Cat. No.: B15046134
M. Wt: 199.00 g/mol
InChI Key: SVYAQMQWUMUQDH-UHFFFAOYSA-N
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Description

6-Bromo-5-hydroxynicotinonitrile is an organic compound with the molecular formula C6H3BrN2O It is a derivative of nicotinonitrile, featuring a bromine atom at the 6th position and a hydroxyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-hydroxynicotinonitrile typically involves the bromination of 5-hydroxynicotinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-hydroxynicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.

Major Products Formed:

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Oxidation: 6-Bromo-5-oxonicotinonitrile.

    Reduction: 6-Bromo-5-hydroxyaminonicotinonitrile.

Scientific Research Applications

6-Bromo-5-hydroxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-hydroxynicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

6-Bromo-5-hydroxynicotinonitrile can be compared with other similar compounds, such as:

    5-Bromo-6-hydroxynicotinonitrile: Differing only in the position of the bromine and hydroxyl groups.

    6-Chloro-5-hydroxynicotinonitrile: Featuring a chlorine atom instead of bromine.

    5-Hydroxy-6-methylnicotinonitrile: With a methyl group instead of bromine.

These compounds share similar structural features but may exhibit different reactivity and biological activity due to the nature of the substituents.

Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

6-bromo-5-hydroxypyridine-3-carbonitrile

InChI

InChI=1S/C6H3BrN2O/c7-6-5(10)1-4(2-8)3-9-6/h1,3,10H

InChI Key

SVYAQMQWUMUQDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)Br)C#N

Origin of Product

United States

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